An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene
An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-benzyloxy-2-methyl-3-nitrobenzene from 2-methyl-3-nitrophenol. The core of this transformation lies in the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document outlines the essential data, a detailed experimental protocol, and visual workflows to support researchers in the successful execution of this synthesis.
Core Synthesis Data
A summary of the physical and chemical properties of the key reactants and the final product is presented below for easy reference and comparison.
| Property | 2-Methyl-3-nitrophenol (Starting Material) | Benzyl Bromide (Reagent) | 1-Benzyloxy-2-methyl-3-nitrobenzene (Product) |
| CAS Number | 5460-31-1[1][2][3][4][5] | 100-39-0 | 20876-37-3 |
| Molecular Formula | C₇H₇NO₃[1][2] | C₇H₇Br | C₁₄H₁₃NO₃ |
| Molecular Weight | 153.14 g/mol [1][2][3] | 171.03 g/mol | 243.26 g/mol |
| Appearance | Yellow to brown crystalline powder[2] | Colorless liquid | Yellow powdered solid |
| Melting Point | 146-148 °C[2][5][6][7] | -4 °C | 60-63 °C |
| Boiling Point | 269.5 °C (at 760 mmHg)[6] | 201 °C | - |
Experimental Protocol: Williamson Ether Synthesis
This section details the methodology for the synthesis of 1-benzyloxy-2-methyl-3-nitrobenzene. The procedure is based on the principles of the Williamson ether synthesis, a nucleophilic substitution reaction (SN2).[8][9][10]
Principle: The phenolic proton of 2-methyl-3-nitrophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product.
Materials:
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2-methyl-3-nitrophenol
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
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Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to create a stirrable suspension.
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Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-methyl-3-nitrophenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
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Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-benzyloxy-2-methyl-3-nitrobenzene can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a yellow solid.
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Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualizing the Process
Diagram 1: Chemical Reaction Workflow
Caption: Williamson Ether Synthesis Reaction Scheme.
Diagram 2: Synthesis and Purification Workflow
Caption: Logical workflow for synthesis and purification.
References
- 1. Buy 2-Methyl-3-nitrophenol | 5460-31-1 [smolecule.com]
- 2. 2-Methyl-3-nitrophenol CAS#: 5460-31-1 [m.chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. 2-Methyl-3-nitrophenol [webbook.nist.gov]
- 5. 2-Methyl-3-nitrophenol 98 5460-31-1 [sigmaaldrich.com]
- 6. saflikpharma.com [saflikpharma.com]
- 7. 5460-31-1 CAS MSDS (2-Methyl-3-nitrophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
